molecular formula C16H14N6O5 B5517531 4-Amino-N'-[(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-Amino-N'-[(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B5517531
M. Wt: 370.32 g/mol
InChI Key: XPLRZRPGSBXTEG-CNHKJKLMSA-N
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Description

4-Amino-N’-[(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and an oxadiazole ring. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Scientific Research Applications

4-Amino-N’-[(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N’-[(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, typically using nitric acid and sulfuric acid.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of hydrazides with appropriate reagents such as phosphorus oxychloride.

    Final Coupling Reaction: The final step involves the coupling of the furan and oxadiazole intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N’-[(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-Amino-N’-[(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N’-[(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-thiadiazole-3-carbohydrazide
  • 4-Amino-N’-[(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-triazole-3-carbohydrazide

Uniqueness

The uniqueness of 4-Amino-N’-[(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

4-amino-N-[(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O5/c1-8-6-12(22(24)25)9(2)5-11(8)13-4-3-10(26-13)7-18-19-16(23)14-15(17)21-27-20-14/h3-7H,1-2H3,(H2,17,21)(H,19,23)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLRZRPGSBXTEG-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)C=NNC(=O)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)/C=N/NC(=O)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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